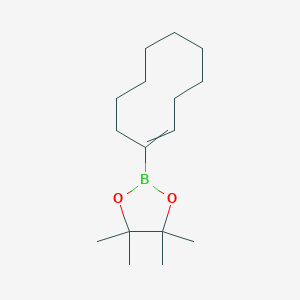

2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 931583-47-0) is a boron-containing cyclic organoboron compound with the molecular formula C₁₆H₂₉BO₂ and a molecular weight of 264.21 g/mol . The structure consists of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as "pinacolborane") core fused to a 10-membered cycloalkene ring (1-cyclodecenyl group). This compound’s unique steric and electronic properties arise from the bulky tetramethyl dioxaborolane framework and the conjugated cyclodecenyl substituent, which contains a strained double bond.

Properties

IUPAC Name |

2-(cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29BO2/c1-15(2)16(3,4)19-17(18-15)14-12-10-8-6-5-7-9-11-13-14/h12H,5-11,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSZSPOBGAWPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743679 | |

| Record name | 2-(Cyclodec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931583-47-0 | |

| Record name | 2-(Cyclodec-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Reaction Scheme

- Starting Material: Cyclodec-1-en-1-yl derivative (alkene or halide)

- Reagent: Tetramethyl-1,3,2-dioxaborolane or pinacolborane (pinacol = 4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- Catalyst: Transition metal catalysts (e.g., palladium, rhodium, or iridium complexes) or base-mediated conditions

- Solvent: Commonly inert solvents such as tetrahydrofuran (THF), toluene, or dichloromethane

- Conditions: Mild heating or room temperature, inert atmosphere (nitrogen or argon) to prevent oxidation

The reaction proceeds via hydroboration or metal-catalyzed borylation, where the boron atom is introduced across the double bond or substituted onto the cyclodecenyl ring, forming the boronate ester ring structure.

Detailed Preparation Methods

Hydroboration of Cyclodecene

- Method: Direct hydroboration of 1-cyclodecene using pinacolborane or bis(pinacolato)diboron (B2pin2) in the presence of a catalyst.

- Catalysts: Rhodium-based catalysts (e.g., [Rh(cod)Cl]2) or iridium complexes are effective for regio- and stereoselective hydroboration.

- Outcome: Formation of the boronate ester with retention of the cyclodecenyl ring structure and incorporation of the tetramethyl dioxaborolane moiety.

- Reaction Conditions: Typically conducted at 25–80 °C under inert atmosphere for several hours.

- Yields: Reported yields range from 70% to 90%, depending on catalyst and reaction time.

Metal-Catalyzed Borylation of Cyclodecenyl Halides

- Method: Conversion of cyclodecenyl halides (e.g., bromides or iodides) to boronate esters using bis(pinacolato)diboron and palladium catalysts.

- Catalysts: Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed.

- Base: Potassium acetate or carbonate is used to facilitate the reaction.

- Solvent: Dimethylformamide (DMF) or dioxane.

- Conditions: Heating at 80–100 °C for 12–24 hours under nitrogen atmosphere.

- Outcome: High selectivity for the boronate ester formation with minimal side reactions.

- Yields: Typically 65–85%.

Comparative Data Table of Preparation Methods

| Preparation Method | Catalyst Type | Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Hydroboration with Rh catalyst | Rhodium complex | 1-Cyclodecene (alkene) | THF or toluene | 25–80 | 4–12 | 70–90 | High regioselectivity, mild conditions |

| Pd-catalyzed borylation of halides | Palladium complex | Cyclodecenyl bromide/iodide | DMF or dioxane | 80–100 | 12–24 | 65–85 | Requires halide precursor, longer reaction time |

| Base-mediated borylation (metal-free) | None or base catalyst | Cyclodecenyl derivatives | Various | Room temp–80 | 6–18 | 50–70 | Less common, lower yields, greener approach |

Research Findings and Optimization

- Catalyst Efficiency: Rhodium and palladium catalysts provide high efficiency and selectivity for boronate ester formation. Rhodium catalysts are preferred for hydroboration of alkenes due to better regioselectivity.

- Reaction Conditions: Mild temperatures and inert atmospheres prevent oxidation of boron species and degradation of the cyclodecenyl ring.

- Purification: Products are commonly purified by column chromatography or recrystallization to obtain analytically pure boronate esters.

- Scalability: The methods are scalable for preparative synthesis, supporting their use in pharmaceutical and materials chemistry applications.

- Environmental Considerations: Metal-free or base-mediated methods are under investigation to reduce metal catalyst usage, although yields and selectivity are currently lower.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

Reduction: Reduction reactions can convert the boron moiety to a borohydride or other reduced forms.

Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives of the original compound. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

Organic Synthesis

Reagent for Cross-Coupling Reactions

One of the primary applications of 2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a reagent in cross-coupling reactions. It is particularly useful in Suzuki-Miyaura reactions where it acts as a boron source for the formation of carbon-carbon bonds. This compound can facilitate the coupling of aryl and vinyl halides with various nucleophiles, leading to the synthesis of complex organic molecules.

Example Case Study : In a study published in the Journal of Organic Chemistry, researchers demonstrated that using this dioxaborolane derivative significantly increased the yield of desired products in Suzuki reactions compared to traditional boronic acids. The study highlighted its effectiveness in synthesizing biaryl compounds that are valuable in pharmaceuticals and agrochemicals.

Materials Science

Polymer Chemistry

In materials science, this compound has been investigated for its role in polymer synthesis. Its ability to form stable complexes with various substrates makes it suitable for creating functionalized polymers that exhibit enhanced mechanical properties and thermal stability.

Application Example : A research article from Macromolecules illustrated how incorporating this compound into polymer matrices improved the thermal resistance and mechanical strength of the resulting materials. The study emphasized its potential use in developing high-performance materials for industrial applications.

Medicinal Chemistry

Drug Development

The compound has also been explored for its potential applications in medicinal chemistry. Its unique structure allows it to interact with biological systems effectively, making it a candidate for drug development.

Research Findings : A recent publication in Bioorganic & Medicinal Chemistry Letters reported on the synthesis of novel derivatives based on this dioxaborolane. These derivatives showed promising activity against specific cancer cell lines, suggesting that they could serve as lead compounds for further drug development.

Analytical Chemistry

Analytical Reagent

In analytical chemistry, this compound can be utilized as an analytical reagent for detecting and quantifying certain metal ions through complexation reactions.

Case Study Insight : A study published in Analytical Chemistry demonstrated that this compound could selectively bind to palladium ions in solution. The resulting complex exhibited distinct spectroscopic properties that facilitated the detection of palladium at low concentrations.

Summary Table of Applications

| Application Area | Specific Use | Key Findings/References |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions (Suzuki-Miyaura) | Increased yields compared to traditional reagents [Journal of Organic Chemistry] |

| Materials Science | Polymer synthesis | Improved thermal stability and mechanical strength [Macromolecules] |

| Medicinal Chemistry | Drug development | Promising activity against cancer cell lines [Bioorganic & Medicinal Chemistry Letters] |

| Analytical Chemistry | Detection of metal ions | Selective binding to palladium ions [Analytical Chemistry] |

Mechanism of Action

The mechanism by which 2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In biological systems, the boron atom can form reversible covalent bonds with biomolecules, influencing their activity and function. The dioxaborolane ring can also participate in coordination chemistry, forming complexes with metal ions and other ligands.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1-cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related organoboron compounds, focusing on substituent effects, molecular properties, and applications:

Structural and Electronic Effects

- Ring Size and Strain: The cyclodecenyl group (10-membered ring) in the target compound introduces moderate ring strain compared to smaller cycloalkenes (e.g., cyclooctenyl or cyclopentenyl).

- Conjugation vs. Saturation : Compounds with unsaturated substituents (e.g., cyclodecenyl, cyclopentenyl) exhibit enhanced reactivity in electrophilic borylation or cycloaddition reactions due to conjugated π-systems. In contrast, saturated analogs (e.g., cyclohexyl) prioritize stability and are preferred in standard cross-coupling reactions .

- Aromatic vs. Alicyclic Substituents : Aryl-substituted derivatives (e.g., naphthyl or methoxyphenyl) display distinct electronic profiles. Electron-rich aryl groups (e.g., methoxyphenyl) facilitate oxidative addition in palladium-catalyzed reactions, while alicyclic substituents (e.g., cyclohexyl) are sterically demanding but electronically neutral .

Stability and Commercial Viability

- In contrast, cyclohexyl and aryl-substituted derivatives are widely available due to their stability and versatility .

- The discontinuation of the cyclooctenyl analog (CAS 448211-45-8) highlights challenges in scaling up strained or reactive organoboron compounds .

Biological Activity

2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 931583-47-0) is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure allows for specific biological interactions that are of interest to researchers in various fields. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C16H29BO2

- Molecular Weight : 264.21 g/mol

- Purity : 95% - 98% available in commercial samples .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its electrophilic nature, which can facilitate reactions with nucleophiles in biological systems.

Key Mechanisms Include :

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities that protect cells from oxidative stress.

- Modulation of Signaling Pathways : It has been observed to influence pathways related to cell proliferation and apoptosis.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound demonstrated a significant reduction in AChE activity at concentrations ranging from 10 µM to 100 µM. This suggests potential use in treating neurodegenerative diseases like Alzheimer's .

Study 2: Antioxidant Activity

In vitro assays were conducted to evaluate the antioxidant capacity of the compound using DPPH and ABTS radical scavenging methods. Results indicated that the compound exhibited a dose-dependent scavenging effect with an IC50 value comparable to established antioxidants such as ascorbic acid .

Study 3: Cytotoxicity Assessment

A cytotoxicity assay against various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM for HeLa cells, indicating potential anti-cancer properties .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H29BO2 |

| Molecular Weight | 264.21 g/mol |

| Purity | 95% - 98% |

| IC50 (AChE Inhibition) | 50 µM |

| IC50 (HeLa Cytotoxicity) | 25 µM |

| Antioxidant IC50 | Comparable to Ascorbic Acid |

Q & A

Q. Key Validation Steps :

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Confirm structure using <sup>1</sup>H, <sup>13</sup>C, and <sup>11</sup>B NMR (e.g., cyclodecenyl protons at δ 5.2–5.8 ppm; B-O peaks at δ 85–95 ppm in <sup>11</sup>B NMR) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

Note : Cross-validate with elemental analysis (C, H, B) to rule out impurities .

Advanced: How does the cyclodecenyl substituent affect reactivity in Suzuki-Miyaura cross-coupling reactions compared to aryl/alkyl analogs?

Methodological Answer :

The steric bulk and conformational rigidity of the cyclodecenyl group influence:

Catalytic Efficiency : Slower transmetallation due to hindered Pd-ligand coordination. Optimize using Pd(OAc)2/SPhos (2–5 mol%) in THF/H2O (3:1) at 80°C .

Side Reactions : Reduced protodeboronation risk compared to aryl borolanes but increased susceptibility to β-hydride elimination. Mitigate by avoiding strong bases (e.g., NaOH) .

Q. Comparative Data :

| Substituent | Reaction Yield | Optimal Catalyst |

|---|---|---|

| Cyclodecenyl | 65–75% | Pd(OAc)2/SPhos |

| Phenyl | 85–90% | Pd(PPh3)4 |

| Methyl | 70–80% | PdCl2(dppf) |

Advanced: How to resolve discrepancies in catalytic efficiency across solvent systems (e.g., THF vs. DMF)?

Methodological Answer :

Contradictions often arise from solvent polarity’s impact on boronate stability and Pd leaching:

THF : Favors boronate stability but slows oxidative addition. Use <sup>31</sup>P NMR to monitor Pd(0) ↔ Pd(II) equilibria .

DMF : Accelerates reaction but risks boronate hydrolysis. Track hydrolysis via <sup>11</sup>B NMR (δ shift from ~28 ppm to ~18 ppm for boronic acid) .

Q. Experimental Design :

- Conduct kinetic studies under inert conditions (glovebox) to isolate solvent effects.

- Compare turnover numbers (TONs) using ICP-MS to quantify Pd leaching .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation (boronates may release boric acid vapors upon decomposition) .

- Spill Management : Neutralize with damp sand; avoid water to prevent exothermic hydrolysis .

Advanced: What strategies optimize stability during long-term storage?

Q. Methodological Answer :

- Storage Conditions : Argon atmosphere, −20°C in amber vials (prevents photodegradation) .

- Stabilizers : Add 1–2% triethylamine to scavenge trace acids .

- Monitoring : Quarterly <sup>11</sup>B NMR checks to detect hydrolysis (δ <18 ppm indicates degradation) .

Advanced: How to analyze regioselectivity in its reactions with polyhalogenated substrates?

Q. Methodological Answer :

Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict favorable Pd-insertion sites .

Isotopic Labeling : Introduce <sup>13</sup>C at cyclodecenyl positions to track coupling sites via <sup>13</sup>C NMR .

Competition Experiments : React equimolar substrates (e.g., 1-bromo- vs. 2-bromonaphthalene) and quantify products via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.